Eliminate PK-driven variability in CNS studies with Mirdametinib, a highly selective, brain-penetrant MEK inhibitor. Unlike CI-1040 (high dosing, rapid clearance) or Trametinib (limited brain exposure), it delivers sustained ERK suppression.
Mirdametinib (CAS: 391210-10-9), also known as PD0325901, is a highly selective, non-ATP-competitive allosteric inhibitor of MEK1 and MEK2. Structurally derived from the first-generation inhibitor CI-1040, Mirdametinib features an optimized diphenylamine core and a modified hydroxamate side chain that dramatically enhance its pharmaceutical profile [1]. For scientific procurement, its primary value lies in its sub-nanomolar potency (IC50 of 0.33 nM), exceptional oral bioavailability, and superior blood-brain barrier (BBB) penetration [2]. These attributes make it a benchmark compound for in vivo pharmacology, neuro-oncology models, and stem cell reprogramming workflows where sustained, highly specific MAPK/ERK pathway suppression is required without the rapid metabolic clearance seen in earlier analogs.
Substituting Mirdametinib with older MEK inhibitors like CI-1040 introduces severe formulation and pharmacokinetic bottlenecks. CI-1040 suffers from poor aqueous solubility and rapid metabolic clearance, necessitating unfeasibly high dosing (e.g., 900 mg/kg/day) that can confound in vivo toxicity readouts and drastically increase material consumption [1]. Conversely, while modern in-class alternatives like Trametinib offer high systemic potency, they frequently fail in central nervous system (CNS) applications due to restricted blood-brain barrier permeability [2]. Using Trametinib in orthotopic brain tumor models often results in sub-therapeutic intracranial concentrations, making Mirdametinib the strictly required procurement choice for neuro-oncology and neurodevelopmental research requiring robust CNS exposure.
Mirdametinib demonstrates a massive upgrade in intrinsic potency compared to its predecessor, CI-1040. In cell-free assays, Mirdametinib achieves an IC50 of 0.33 nM against MEK1/2, translating to a roughly 500-fold increase in potency for suppressing ERK1/2 phosphorylation in cellular models [1]. This allows researchers to utilize significantly lower working concentrations (typically 0.1 to 2 µM in culture), minimizing off-target effects and solvent (DMSO) toxicity.
| Evidence Dimension | MEK1/2 IC50 and ERK1/2 Phosphorylation Suppression |
| Target Compound Data | IC50 = 0.33 nM (Kiapp = 1 nM) |
| Comparator Or Baseline | CI-1040 (Requires ~500-fold higher concentration for equivalent cellular pERK suppression) |
| Quantified Difference | 500-fold higher potency in cellular assays |
| Conditions | Cell-free kinase assay and in vitro cellular phosphorylation models |
Enables sub-nanomolar target engagement, reducing required material volumes and minimizing off-target kinase interference in sensitive cellular assays.
The structural modifications in Mirdametinib resolve the rapid clearance issues of early-generation MEK inhibitors. A single oral dose of Mirdametinib (25 mg/kg) suppresses pERK levels by >50% at 24 hours post-dosing, whereas a much higher dose of CI-1040 (150 mg/kg) loses efficacy after just 8 hours [1]. Consequently, the daily dose required to produce a 70% complete tumor response in C26 xenograft models is massively reduced from 900 mg/kg/day for CI-1040 to just 25 mg/kg/day for Mirdametinib [2].
| Evidence Dimension | In vivo effective dose and duration of pERK suppression |
| Target Compound Data | 25 mg/kg/day (yields >50% pERK suppression at 24h) |
| Comparator Or Baseline | CI-1040 at 150 mg/kg (pERK suppression lost by 8h); requires 900 mg/kg/day for efficacy |
| Quantified Difference | 36-fold reduction in required daily dose; 3x longer duration of target suppression |
| Conditions | Oral administration in murine C26 tumor xenograft models |
Drastically reduces compound consumption and dosing frequency in animal studies, improving animal welfare and experimental reproducibility.
Unlike many modern MEK inhibitors that are restricted to peripheral tissues, Mirdametinib exhibits exceptional blood-brain barrier permeability. In orthotopic medulloblastoma and glioma models, Mirdametinib achieves therapeutic intracranial concentrations at doses as low as 0.5 to 5 mg/kg, enabling synergistic tumor suppression and extended overall survival [1]. In contrast, Trametinib, despite high in vitro potency, shows poor brain penetration, rendering it ineffective for driving intracranial responses in these same models without compromising systemic toxicity [2].
| Evidence Dimension | Intracranial efficacy and BBB permeability |
| Target Compound Data | Therapeutic intracranial target suppression at 0.5 - 5 mg/kg |
| Comparator Or Baseline | Trametinib (Poor BBB penetration, sub-therapeutic intracranial exposure) |
| Quantified Difference | Enables robust in vivo efficacy in orthotopic CNS models where Trametinib fails |
| Conditions | Orthotopic medulloblastoma (D341) and glioma murine models |
Makes Mirdametinib the mandatory procurement choice for neuro-oncology research requiring in vivo MAPK pathway inhibition.
Due to its superior blood-brain barrier penetration compared to Trametinib, Mirdametinib is the preferred MEK inhibitor for in vivo studies of medulloblastoma, pediatric low-grade gliomas, and neurofibromatosis type 1 (NF1)-associated tumors [1]. It reliably suppresses intracranial ERK phosphorylation, making it ideal for testing synergistic combination therapies (e.g., with regorafenib or radiation) in orthotopic mouse models.
Mirdametinib's extended duration of action (>24 hours of pERK suppression) and low required dosing (25 mg/kg/day) make it highly cost-effective and logistically superior to first-generation inhibitors like CI-1040 for large-scale xenograft studies [2]. It minimizes the frequency of oral gavage, reducing animal stress and handling artifacts.
In stem cell biology, Mirdametinib is widely procured as a core component of defined culture media (often combined with GSK3 inhibitors like CHIR99021) to sustain naive human pluripotent stem cell self-renewal and enhance reprogramming efficiency . Its sub-nanomolar potency and high selectivity prevent off-target kinase interference during sensitive differentiation protocols.
Acute Toxic;Health Hazard;Environmental Hazard